
Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H20N4O6S and its molecular weight is 360.39. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
Research has shown that derivatives of Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate possess significant antiproliferative effects against various human cancer cell lines. Specifically, certain compounds synthesized from this chemical structure exhibited good activity on cancer cell lines except for K562, highlighting their potential as anticancer agents deserving further investigation (Mallesha et al., 2012).
Antimicrobial Agents
Another study focused on the synthesis of novel derivatives as potent antimicrobial agents. These compounds showed significant inhibitory activity against standard strains of both Gram-positive and Gram-negative bacteria, suggesting their potential application in treating microbial infections (Krishnamurthy et al., 2011).
Polyamide Synthesis
Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate has also been utilized in the synthesis of polyamides containing uracil and adenine. These polyamides, derived through a series of chemical reactions, were found to have molecular weights in the range of about 1000–5000 and demonstrated solubility in water, indicating their potential for various industrial and pharmaceutical applications (Hattori & Kinoshita, 1979).
Multi-Target Therapeutic Approaches
Research into the multi-target therapeutic applications of analogues of this compound has shown promise for the preventive treatment of conditions such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds possess free radical scavenger groups and exhibit binding affinities to various ions, suggesting their utility in treating age-related diseases (Jin et al., 2010).
Neuroprotection
Additionally, a novel drug candidate synthesized from Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate, designed for neuroprotective treatment of Alzheimer's disease, has shown to inhibit acetylcholinesterase activity and offer protection against Aβ42 toxicity in neuronal cell lines. This suggests its potential as a multi-target therapeutic strategy for the treatment of Alzheimer's disease (Lecanu et al., 2010).
properties
IUPAC Name |
ethyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O6S/c1-4-23-13(20)16-5-7-17(8-6-16)24(21,22)10-9-14(2)12(19)15(3)11(10)18/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIJRXIAMFKDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-1-{2-[2-(2-thienylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2658457.png)
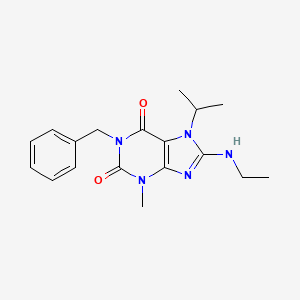
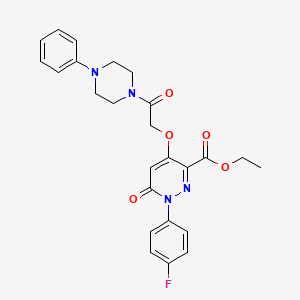
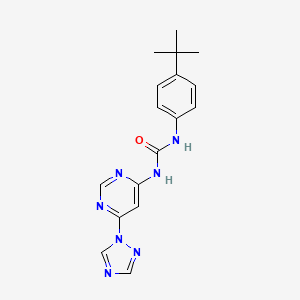
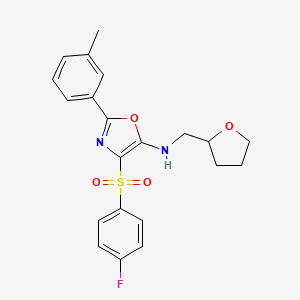
![1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2658466.png)
![Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658467.png)
![2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658468.png)
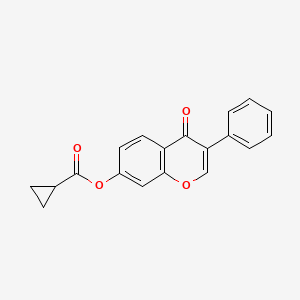

![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2658476.png)

![N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2658478.png)
![N-(2,2-dimethoxyethyl)-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2658479.png)